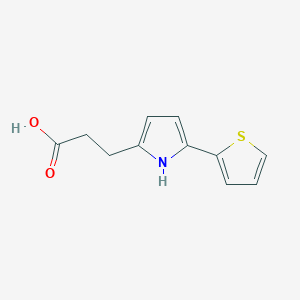
3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic acid is a pyrrole derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This compound exhibits a unique structure, combining thiophene and pyrrole moieties, which contributes to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H11NO2S, with a molecular weight of approximately 233.29 g/mol. The compound features a pyrrole ring substituted with a thiophene group, linked to a propionic acid moiety.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO2S |
| Molecular Weight | 233.29 g/mol |
| CAS Number | Not specified |
Anti-inflammatory Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant anti-inflammatory properties. This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that these compounds can effectively reduce the production of pro-inflammatory cytokines and prostaglandins, leading to decreased inflammation in various models .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays measuring radical scavenging activity. Studies suggest that this compound can neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage is a contributing factor .
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is thought to involve interaction with specific molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit COX enzymes, reducing inflammation.
- Receptors: It may interact with receptors involved in oxidative stress response.
- Signaling Pathways: Modulation of pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological effects of this compound:
- Inhibition of Cyclooxygenase: A study demonstrated that derivatives similar to this compound significantly inhibited COX activity in vitro, correlating with reduced inflammation in animal models .
- Antioxidant Activity Assessment: Research indicated that this compound exhibited strong radical scavenging activity in DPPH assays, suggesting its potential as an antioxidant agent .
- Anticancer Efficacy: In vitro testing against ovarian cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth, showcasing its potential as an anticancer therapeutic .
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrrol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)6-4-8-3-5-9(12-8)10-2-1-7-15-10/h1-3,5,7,12H,4,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAOREOUQVDFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














